![molecular formula C19H21N5O3S B2849270 N-benzyl-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 852170-08-2](/img/structure/B2849270.png)
N-benzyl-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzyl group (a benzene ring attached to a CH2 group), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a sulfanylacetamide group (an amide group attached to a sulfur atom). These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The benzyl group could be introduced through a Friedel-Crafts alkylation, the pyrimidine ring could be formed through a condensation reaction, and the sulfanylacetamide group could be added through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its functional groups. The benzyl group is likely to be planar due to the structure of the benzene ring. The pyrimidine ring is also planar, and the sulfanylacetamide group is likely to have a tetrahedral geometry around the sulfur atom .Chemical Reactions Analysis
The compound could participate in various chemical reactions. The benzyl group could undergo electrophilic aromatic substitution, the pyrimidine ring could participate in nucleophilic substitution reactions, and the sulfanylacetamide group could react with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the benzyl and pyrimidine groups could make the compound relatively non-polar and therefore poorly soluble in water .Scientific Research Applications
Synthesis of Bicyclic Systems
The compound is utilized in the synthesis of bicyclic systems, specifically pyrimido[4,5-d]pyrimidines, which are a type of bicyclic [6+6] system . These compounds are significant in the field of synthetic organic chemistry and are used to construct new biological components.
Antimicrobial Activity
Another application is in the development of antimicrobial agents. Derivatives of the compound have been synthesized and evaluated for their potential to inhibit the growth of various microorganisms . This is particularly important in the search for new antibiotics and treatments for infectious diseases.
Anti-fibrotic Activities
Research has also explored the anti-fibrotic activities of related compounds. Some derivatives have shown promising results, outperforming known anti-fibrotic drugs in inhibitory activities . This application is crucial in treating fibrotic diseases, such as pulmonary fibrosis.
Reactivity and Mechanistic Studies
The reactivity of the substituents linked to the ring carbon and nitrogen atoms of the compound is another area of interest. Studies aim to understand the mechanisms of synthetic routes and reactions involving these compounds .
Pharmaceutical Development
Finally, the compound is significant in pharmaceutical development. Its derivatives are being investigated for their therapeutic potential in various diseases, including Alzheimer’s, hypertension, and sleep disorders .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-4-13-21-16-15(18(26)24(3)19(27)23(16)2)17(22-13)28-11-14(25)20-10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIFFYOBOMADLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)SCC(=O)NCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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